Torachrysone is a member of naphthols.
Torachrysone
CAS No.: 22649-04-3
Cat. No.: VC20804008
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22649-04-3 |
---|---|
Molecular Formula | C14H14O4 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | 1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone |
Standard InChI | InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3 |
Standard InChI Key | BIJOPUWEMBBDEG-UHFFFAOYSA-N |
SMILES | CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC |
Canonical SMILES | CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC |
Appearance | Yellow powder |
Melting Point | 214-215°C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Torachrysone features a naphthalene backbone with several functional groups that contribute to its bioactivity. Its IUPAC name is 1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone . The compound contains two hydroxyl groups at positions 1 and 8, a methoxy group at position 6, a methyl group at position 3, and an acetyl group at position 2 of the naphthalene ring . This specific arrangement of functional groups plays a crucial role in determining its interactions with biological systems and contributes to its diverse pharmacological effects.
Physicochemical Properties
The physicochemical properties of torachrysone are essential for understanding its behavior in biological systems and its potential pharmaceutical applications. Table 1 presents the key physical and chemical properties of torachrysone.
Table 1: Physicochemical Properties of Torachrysone
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄O₄ |
Molecular Weight | 246.26 g/mol |
Exact Mass | 246.08920892 g/mol |
Melting Point | 210–214°C |
Water Solubility | 144.9 mg/L at 25°C |
Topological Polar Surface Area (TPSA) | 66.80 Ų |
XlogP | 3.00 |
Atomic LogP (AlogP) | 2.77 |
H-Bond Acceptors | 4 |
H-Bond Donors | 2 |
Rotatable Bonds | 2 |
These properties indicate that torachrysone possesses moderate lipophilicity (LogP values) and hydrogen bonding capacity, which influence its absorption, distribution, and interactions with biological targets . The moderate water solubility suggests potential challenges in formulation for pharmaceutical applications that might require solubility enhancement strategies.
Natural Sources and Isolation
Plant Sources
Torachrysone has been isolated from several medicinal plants, with each source potentially containing different concentrations of the compound. The primary natural sources include:
-
Cassia tora L. - The first plant from which torachrysone was isolated
-
Rheum austral - Contains significant amounts of torachrysone
-
Rumex crispus - Another plant source of torachrysone
-
Polygonum multiflorum Thunb. - Contains both torachrysone and its glucoside derivatives
These plants have historical significance in various traditional medicine systems, which initially prompted scientific investigations into their bioactive constituents, including torachrysone.
Isolation Methods
The isolation of torachrysone from natural sources typically involves a multi-step process that begins with extraction from plant material using appropriate solvents, followed by various chromatographic techniques for purification. Common methods include macroporous resin column chromatography, ODS (Octadecylsilane) chromatography, and semi-preparative high-performance liquid chromatography (HPLC). The specific isolation protocols may vary depending on the plant source and the desired purity of the final product.
Pharmacological Activities
Antimicrobial Properties
One of the most significant pharmacological activities of torachrysone is its antimicrobial effect, particularly against resistant bacterial strains. Research has demonstrated that torachrysone exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 2 to 64 mg/mL. This activity against antibiotic-resistant bacteria highlights the potential of torachrysone as a lead compound for developing new antimicrobial agents to address the growing challenge of antimicrobial resistance.
Enzyme Inhibitory Activity
Torachrysone demonstrates inhibitory effects on specific enzymes, particularly when present in its glycosylated forms. Studies have shown that glycosylated torachrysone inhibits cathepsin K (Cat K) and cathepsin B (Cat B). These proteolytic enzymes are involved in various physiological and pathological processes, including bone resorption, cancer progression, and inflammatory responses. The enzyme inhibitory properties of torachrysone contribute to its diverse pharmacological effects and suggest potential therapeutic applications in conditions characterized by dysregulated enzyme activity.
Anti-inflammatory Activity
The anti-inflammatory properties of torachrysone and its derivatives represent another area of significant pharmacological interest. While torachrysone itself demonstrates some anti-inflammatory effects, its derivative torachrysone-8-O-β-ᴅ-glucoside (TG) exhibits more potent anti-inflammatory activity through multiple mechanisms .
TG significantly inhibits the tyrosine phosphorylation of focal adhesion kinase (FAK), a key regulator of morphological transformation in inflammatory processes . This inhibition leads to downregulation of FAK-mediated transcription of cytoskeleton genes and restrains lipopolysaccharide (LPS)-induced morphological transformation of RAW 264.7 cells into the pro-inflammatory M1 phenotype . Additionally, TG blocks the binding between phosphorylated FAK and pyruvate kinase (PK), contributing to the inhibition of PK activity and limiting the high glycolysis rate characteristic of the M1 metabolic phenotype in macrophages .
Furthermore, TG ameliorates defective function of the TCA cycle by markedly increasing succinate dehydrogenase activity and upregulating the transcription of three rate-limiting enzymes of the TCA cycle in M1-polarized RAW 264.7 cells . These mechanisms collectively contribute to the potent anti-inflammatory effects of torachrysone derivatives and suggest potential applications in treating inflammatory disorders.
Derivatives of Torachrysone
Torachrysone-8-O-β-ᴅ-Glucoside (TG)
Torachrysone-8-O-β-ᴅ-glucoside (TG) is a naphthalene glucoside derived from torachrysone, isolated from Polygonum multiflorum Thunb . As discussed in Section 3.3, TG demonstrates remarkable anti-inflammatory effects through multiple mechanisms. The addition of the glucose moiety to torachrysone appears to enhance its anti-inflammatory properties, potentially by improving its solubility, bioavailability, or interactions with specific biological targets .
The anti-inflammatory effects of TG suggest potential applications in treating various inflammatory conditions, including autoimmune disorders, inflammatory bowel disease, and other conditions characterized by excessive or chronic inflammation. The multiple mechanisms through which TG exerts its anti-inflammatory effects highlight its potential advantages over existing anti-inflammatory agents that target single pathways.
ADMET Properties
Absorption, Distribution, Metabolism, Excretion, and Toxicity
Understanding the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of torachrysone is crucial for evaluating its potential as a therapeutic agent. Table 2 presents key ADMET properties of torachrysone based on computational predictions.
Table 2: ADMET Properties of Torachrysone
Property | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 98.82% |
Caco-2 Permeability | Positive | 79.98% |
Blood-Brain Barrier Penetration | Negative | 70.00% |
Human Oral Bioavailability | Negative | 64.29% |
Subcellular Localization | Mitochondria | 77.84% |
P-glycoprotein Substrate | Negative | 91.75% |
P-glycoprotein Inhibitor | Negative | 87.88% |
CYP3A4 Substrate | Negative | 53.27% |
CYP3A4 Inhibition | Positive | 54.59% |
CYP1A2 Inhibition | Positive | 94.69% |
Ames Mutagenesis | Negative | 67.00% |
Carcinogenicity | Negative | 85.22% |
Hepatotoxicity | Negative | 53.75% |
Skin Sensitization | Negative | 91.54% |
Acute Oral Toxicity | Category III | 56.24% |
The negative prediction for blood-brain barrier penetration suggests limited distribution to the central nervous system, which might restrict applications in neurological disorders but could be advantageous for targeting peripheral tissues without central nervous system side effects .
Research Challenges and Future Directions
Current Research Limitations
Despite the promising pharmacological activities of torachrysone, several research limitations need to be addressed. Most studies on torachrysone have been conducted in vitro or using computational methods, with limited in vivo evidence supporting its efficacy and safety. Additionally, the mechanisms underlying some of its biological activities, particularly its antibacterial effects, remain incompletely understood.
The limited oral bioavailability predicted by computational models suggests potential challenges in developing torachrysone as an orally administered therapeutic agent . Furthermore, the potential inhibition of cytochrome P450 enzymes indicates a risk of drug interactions that would need careful evaluation in clinical development.
Future Research Priorities
Future research on torachrysone should focus on several key areas:
-
In-depth mechanistic studies to elucidate the molecular mechanisms underlying its various biological activities
-
Development and evaluation of synthetic analogs with enhanced potency, selectivity, or pharmacokinetic properties
-
Comprehensive in vivo studies to establish efficacy and safety profiles in relevant disease models
-
Formulation strategies to enhance oral bioavailability and targeted delivery
-
Detailed evaluation of potential drug interactions and toxicity profiles
-
Exploration of potential synergistic effects with existing therapeutic agents
These research priorities would address current limitations and advance the potential development of torachrysone or its derivatives as therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume